molecular formula C5H3Cl2NO2S B180989 2-(Dichloromethyl)-3-nitrothiophene CAS No. 175731-00-7

2-(Dichloromethyl)-3-nitrothiophene

Cat. No.: B180989
CAS No.: 175731-00-7
M. Wt: 212.05 g/mol
InChI Key: VOFPPKLWROYODF-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-3-nitrothiophene is a halogenated and nitro-substituted thiophene derivative. Thiophene derivatives are widely studied for their electronic properties and roles in pharmaceuticals or materials science. The dichloromethyl and nitro groups likely enhance electrophilicity, making it a candidate for further functionalization or polymerization.

Properties

CAS No.

175731-00-7

Molecular Formula

C5H3Cl2NO2S

Molecular Weight

212.05 g/mol

IUPAC Name

2-(dichloromethyl)-3-nitrothiophene

InChI

InChI=1S/C5H3Cl2NO2S/c6-5(7)4-3(8(9)10)1-2-11-4/h1-2,5H

InChI Key

VOFPPKLWROYODF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl

Synonyms

2-(dichloroMethyl)-3-nitrothiophene

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The dichloromethyl group (-CHCl₂) is strongly electron-withdrawing, enhancing electrophilic reactivity. In (dichloromethyl)benzene, this promotes substitution reactions, while in DCP, it facilitates esterification .
  • Steric Considerations: Substituent placement (e.g., ortho vs. para) affects stability. For example, DCP’s phenol group enables hydrogen bonding, unlike (dichloromethyl)benzene .
2.2 Nitro-Substituted Thiophene Analogs
Compound Name Structure CAS Number Key Applications/Properties Reference
2-Acetyl-3-methylthiophene Thiophene with acetyl and methyl - Organic synthesis, flavor chemistry

Key Observations :

  • Nitro vs. Acetyl Groups : The nitro group in 2-(Dichloromethyl)-3-nitrothiophene increases electron deficiency compared to acetyl-substituted analogs like 2-acetyl-3-methylthiophene. This difference may influence reactivity in cycloaddition or polymerization reactions .

Research Findings and Limitations

  • Synthetic Routes: Evidence describes the synthesis of DCP (a phenol analog) via dichloromethylation, which may parallel methods for this compound .
  • Anticancer Potential: Pyrazolo-triazines with dichloromethyl groups inhibit cancer cell growth, hinting at possible bioactivity for nitro-thiophene derivatives .
  • Data Gaps : The evidence lacks direct data on the target compound’s synthesis, stability, or applications. Comparisons are extrapolated from structural analogs.

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